isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a chromen-2-one (coumarin) core, substituted with a methoxyphenyl group and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-keto ester in the presence of a strong acid catalyst.
Methoxyphenyl Substitution: The chromen-2-one core is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl group.
Esterification: The final step involves esterification of the chromen-2-one derivative with isopropyl alcohol in the presence of an acid catalyst to form the desired isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: The compound can modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.
Comparison with Similar Compounds
Isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be compared with similar compounds such as:
Coumarin Derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.
Methoxyphenyl Esters: These compounds have similar ester functional groups and are used in various chemical and industrial applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.
List of Similar Compounds
- Coumarin
- 4-Methoxycoumarin
- Isopropyl 4-methoxyphenylacetate
Properties
Molecular Formula |
C21H20O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H20O6/c1-13(2)26-21(23)12-25-16-8-9-17-18(11-20(22)27-19(17)10-16)14-4-6-15(24-3)7-5-14/h4-11,13H,12H2,1-3H3 |
InChI Key |
ZHSLLPPOKGAZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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